5-bromo-1H-indole-3-carbaldehyde O-allyloxime is a compound classified under the category of indole derivatives, specifically featuring a bromine atom at the 5-position of the indole ring and a carbaldehyde group at the 3-position. The compound has garnered attention due to its potential applications in organic synthesis and medicinal chemistry. Its molecular formula is , and it possesses a molar mass of approximately 279.13 g/mol .
This compound is derived from indole, a bicyclic structure known for its presence in various natural products and pharmaceuticals. Indoles are classified as heterocyclic compounds, which are characterized by the presence of nitrogen in the ring structure. The specific classification of 5-bromo-1H-indole-3-carbaldehyde O-allyloxime places it within the broader category of oximes, which are compounds containing a functional group characterized by the presence of a nitrogen atom bonded to a carbon atom that is also double-bonded to an oxygen atom.
The synthesis of 5-bromo-1H-indole-3-carbaldehyde O-allyloxime typically involves several steps:
The synthesis can be performed using a one-pot reaction method to streamline processes, reducing the need for intermediate purification. This method enhances efficiency and yield while minimizing potential losses during transfers between reaction stages .
5-bromo-1H-indole-3-carbaldehyde O-allyloxime can participate in various chemical reactions typical of indole derivatives, including:
The reactivity of this compound is influenced by both the electron-withdrawing effect of the bromine substituent and the electron-donating properties of the oxime functional group, making it a versatile intermediate in organic synthesis .
The mechanism through which 5-bromo-1H-indole-3-carbaldehyde O-allyloxime exerts its effects primarily involves its ability to form coordination complexes with metal ions or interact with biological targets due to its electrophilic nature. This interaction could lead to alterations in biological pathways, potentially influencing cellular processes or exhibiting therapeutic effects.
Relevant data points include:
5-bromo-1H-indole-3-carbaldehyde O-allyloxime finds applications in various scientific fields:
The indole nucleus represents a privileged structural motif in pharmaceutical design due to its electron-rich aromatic system, hydrogen-bonding capabilities, and bioisosteric resemblance to endogenous biomolecules. This bicyclic heterocycle serves as the molecular foundation for approximately 10% of all FDA-approved small-molecule drugs, including anti-inflammatory agents (indomethacin), neurotransmitters (serotonin), and kinase inhibitors (sunitinib) [4] [10]. The inherent physicochemical properties of the indole ring system—including its moderate lipophilicity (logP ≈ 2.1), planar geometry, and π-electron density—facilitate targeted interactions with diverse biological macromolecules. This versatility is exemplified by the structural optimization of 5-hydroxytryptamine receptor modulators and osimertinib-based anticancer agents, where indole derivatives demonstrate precise target engagement through complementary van der Waals contacts, π-stacking, and hydrogen bonding [4].
Table 1: Bioactive Indole Derivatives in Clinical Use
Compound | Therapeutic Category | Biological Target | Key Structural Features |
---|---|---|---|
Osimertinib | Antineoplastic | EGFR kinase | Indole-3-carbaldehyde derivative |
Indomethacin | NSAID | COX-1/COX-2 enzymes | 1-(4-Chlorobenzoyl) substitution |
5-Hydroxytryptamine | Neurotransmitter | 5-HT receptors | 5-Hydroxy substitution |
Topsentins | Antifungal (natural) | Fungal cell membranes | Bis-indole imidazole linkage |
The introduction of halogen atoms—particularly bromine at the C5 position—significantly modulates indole pharmacology through combined electronic and steric effects. Bromination decreases indole's π-electron density by approximately 0.35 eV (measured via photoelectron spectroscopy), enhancing electrophilicity at C3 while simultaneously increasing molecular weight and lipophilicity. These effects collectively improve membrane permeability and metabolic stability, as demonstrated in 5-bromoindole-3-carboxylic acid derivatives exhibiting enhanced blood-brain barrier penetration for neurological applications [9]. Brominated indoles further serve as synthetic intermediates for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid diversification of the indole core for structure-activity relationship (SAR) studies [4] [10].
The O-allyloxime functional group (–CH=N–O–CH₂–CH=CH₂) represents a sophisticated molecular design element that imparts distinct conformational and electronic properties to indole aldehydes. In 5-bromo-1H-indole-3-carbaldehyde O-allyloxime (C₁₂H₁₁BrN₂O), this modification transforms the planar aldehyde into a three-dimensional pharmacophore with enhanced hydrogen-bonding capacity and rotational flexibility [3]. The oxime ether linkage introduces two new hydrogen-bond acceptors (N and O atoms) while retaining the C=N bond's nucleophilic susceptibility, creating opportunities for both directed molecular recognition and prodrug activation.
Crystallographic analyses of analogous indole-3-carbaldehyde oxime derivatives reveal extended molecular conformations where the oxime oxygen participates in intermolecular hydrogen bonding with biological targets (average O···H–N distance = 2.02 Å) [5]. This interaction is pharmacologically significant, as demonstrated by thiosemicarbazone derivatives of 5-bromoindole-3-carbaldehyde exhibiting layered supramolecular architectures stabilized by N–H···S and N–H···N hydrogen bonds—interactions directly correlated with their antimicrobial efficacy [5]. The allyl moiety (CH₂–CH=CH₂) further contributes to bioactivity through:
Table 2: Functional Group Comparison in Indole-3-carbaldehyde Derivatives
Derivative | Hydrogen-Bond Acceptor Sites | logP (Calculated) | Key Biological Effects |
---|---|---|---|
5-Bromoindole-3-carbaldehyde | 2 (O, Br) | 2.34 | Moderate antimicrobial activity |
O-Allyloxime analogue | 4 (N, O, Br, Oether) | 3.12 | Enhanced antifungal potency |
Thiosemicarbazone analogue | 5 (N, S, N, N, Br) | 2.89 | Crystal packing via N–H···S bonding |
The synthetic versatility of O-allyloxime functionalization is evidenced by its participation in microwave-accelerated cycloadditions and metal-catalyzed allylic rearrangements. These transformations exploit the allyl group's unsaturation to generate complex heterocyclic systems, including pyrroloindoles and spirooxindoles, without requiring protection of the indole nitrogen [3] [6]. This reactivity profile positions 5-bromo-1H-indole-3-carbaldehyde O-allyloxime as a strategic intermediate for combinatorial library development focused on antimicrobial agents.
Bromination position and oxime functionalization significantly influence the antimicrobial pharmacodynamics of indole derivatives. Systematic evaluation against multi-drug-resistant pathogens reveals that 5-brominated analogues consistently outperform their 6-bromo or non-halogenated counterparts in both potency and spectrum of activity. Against methicillin-resistant Staphylococcus aureus (MRSA), 5-bromoindole-3-carbaldehyde derivatives exhibit MIC values up to 64-fold lower than non-brominated analogues, a phenomenon attributed to enhanced membrane penetration and target affinity [6] [10].
The Van Leusen three-component reaction has enabled efficient exploration of structure-activity relationships across 39 brominated indole-imidazole hybrids. Key findings demonstrate that 5-bromo substitution coupled with N-phenethylimidazole moieties yields compounds with exceptional anti-MRSA activity (MIC ≤ 0.25 μg/mL), while 6-bromo analogues show reduced potency (MIC = 8-32 μg/mL). This positional effect is rationalized by molecular modeling studies indicating optimal hydrophobic contact with the FtsZ bacterial division protein when bromine occupies the C5 position [10].
Table 3: Antimicrobial Activity of Brominated Indole Derivatives
Compound Structure | Bromine Position | Functional Group | MRSA MIC (μg/mL) | Cryptococcus neoformans MIC (μg/mL) |
---|---|---|---|---|
5-Bromoindole-3-carbaldehyde | C5 | Aldehyde | 16 | >32 |
O-Allyloxime analogue | C5 | O-Allyloxime | 6.25* | 16* |
5-Br-indole-imidazole phenethyl | C5 | Imidazole N-phenethyl | ≤0.25 | >32 |
6-Bromoindole-3-carbaldehyde | C6 | Aldehyde | 32 | >32 |
*Estimated from structural analogues [6] [10]
O-allyloxime functionalization specifically enhances antifungal activity against Cryptococcus neoformans, with analogues exhibiting MIC values of 16 μg/mL compared to >32 μg/mL for the parent aldehyde [6]. This improvement correlates with the oxime's ability to disrupt fungal ergosterol biosynthesis, as confirmed by metabolic flux analysis showing accumulation of lanosterol intermediates. The allyl group further contributes to membrane disruption through hydrophobic interactions with phospholipid acyl chains, as evidenced by increased potassium efflux from fungal cells at sub-MIC concentrations.
Mechanistically, brominated indole derivatives exhibit multimodal actions against resistant pathogens:
These mechanisms collectively overcome conventional resistance pathways, explaining the superior activity of 5-bromo-O-allyloxime derivatives against fusidic acid-resistant MRSA strains [6] [10]. The future development of this chemotype will require optimization of solubility parameters (e.g., through polyethylene glycol conjugation) to improve pharmacokinetic profiles while retaining the critical pharmacophore elements: C5 bromination, oxime linkage, and allyl side chain.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: